1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
CAS No.: 900010-87-9
Cat. No.: VC4173721
Molecular Formula: C21H21FN2O3S
Molecular Weight: 400.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900010-87-9 |
|---|---|
| Molecular Formula | C21H21FN2O3S |
| Molecular Weight | 400.47 |
| IUPAC Name | 1-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C21H21FN2O3S/c1-15-14-18(9-10-20(15)27-2)28(25,26)24-13-12-23-11-3-4-19(23)21(24)16-5-7-17(22)8-6-16/h3-11,14,21H,12-13H2,1-2H3 |
| Standard InChI Key | NBXAYQICTMIUBZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)OC |
Introduction
1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound with a molecular formula of C17H18FNO3S and a molecular weight of approximately 341.39 g/mol. This compound belongs to the pyrrolo[1,2-a]pyrazine class, which is known for its diverse biological activities, including potential therapeutic effects in conditions such as cancer or bacterial infections.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves several methods, often requiring specific conditions to enhance yields and selectivity. Common approaches include the use of solvents like dimethylformamide or acetonitrile and catalysts such as triethylamine.
| Synthesis Conditions | Description |
|---|---|
| Solvents | Dimethylformamide, Acetonitrile |
| Catalysts | Triethylamine |
| Temperature Control | Specific temperature conditions to optimize reaction rates |
Structural Analysis
The molecular structure of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed insights into the compound's structural features, which are crucial for understanding its chemical reactivity and potential applications.
Chemical Reactivity and Applications
1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine exhibits chemical reactivity that can be explored through various reactions. These reactions are significant for modifying the compound to enhance its efficacy or selectivity in biological applications.
| Reaction Types | Purpose |
|---|---|
| Functional Group Modifications | Enhance biological activity or selectivity |
| Cross-Coupling Reactions | Introduce new functional groups for improved efficacy |
Mechanism of Action
The mechanism of action for compounds like 1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine often involves interactions with specific molecular targets. These interactions can lead to therapeutic effects in conditions such as cancer or bacterial infections.
Potential Applications
The potential applications of 1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine include therapeutic uses in various scientific fields. Further research is needed to fully elucidate its potential and optimize its use.
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